molecular formula C17H20N4O B2478219 2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950415-23-3

2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2478219
CAS No.: 950415-23-3
M. Wt: 296.374
InChI Key: YETGSEZHBWNRNQ-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methoxyphenyl group and a propylamine side chain in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate precursors followed by cyclization reactions. One common method involves the reaction of 2-methoxybenzaldehyde with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a base to form an intermediate, which is then cyclized with N-propylamine under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions include phenolic derivatives, amines, and various substituted pyrazolo[1,5-a]pyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

Compared to similar compounds, 2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its lipophilicity and potential for membrane permeability, while the propylamine side chain contributes to its binding affinity to specific molecular targets .

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-4-9-18-16-10-12(2)19-17-11-14(20-21(16)17)13-7-5-6-8-15(13)22-3/h5-8,10-11,18H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETGSEZHBWNRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC2=CC(=NN21)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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